molecular formula C19H20ClN3O4S B2767710 N'-[1-(4-chlorobenzenesulfonyl)piperidine-4-carbonyl]benzohydrazide CAS No. 478030-80-7

N'-[1-(4-chlorobenzenesulfonyl)piperidine-4-carbonyl]benzohydrazide

Cat. No.: B2767710
CAS No.: 478030-80-7
M. Wt: 421.9
InChI Key: VQANIIGOHYTUGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzoyl-1-(4-chlorophenyl)sulfonylpiperidine-4-carbohydrazide typically involves multiple steps, including the formation of intermediate compounds.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-benzoyl-1-(4-chlorophenyl)sulfonylpiperidine-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N’-benzoyl-1-(4-chlorophenyl)sulfonylpiperidine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-benzoyl-1-(4-chlorophenyl)sulfonylpiperidine-4-carbohydrazide include:

Uniqueness

The presence of the 4-chlorophenyl group, for example, may enhance its biological activity compared to other analogs.

Properties

IUPAC Name

N'-benzoyl-1-(4-chlorophenyl)sulfonylpiperidine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S/c20-16-6-8-17(9-7-16)28(26,27)23-12-10-15(11-13-23)19(25)22-21-18(24)14-4-2-1-3-5-14/h1-9,15H,10-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQANIIGOHYTUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NNC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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